![molecular formula C7H9N5 B2964141 1-[1-(1H-pyrazol-3-yl)ethyl]-1H-1,2,4-triazole CAS No. 303996-69-2](/img/structure/B2964141.png)
1-[1-(1H-pyrazol-3-yl)ethyl]-1H-1,2,4-triazole
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Overview
Description
Pyrazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
Molecular Structure Analysis
The molecular structure of pyrazoles is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .
Chemical Reactions Analysis
Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .
Physical And Chemical Properties Analysis
The physical and chemical properties of a pyrazole compound can vary widely depending on its specific structure. For example, 1, 3-diazole is an amphoteric in nature i.e. it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .
Scientific Research Applications
Pharmaceuticals
Pyrazole and triazole compounds are widely used in the pharmaceutical industry due to their biological properties. They have been found to possess antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties .
Dyes
These compounds serve as key ingredients in the synthesis of various dyes due to their stable aromatic heterocyclic structure .
Pesticides
The stability and biological activity of pyrazole and triazole compounds make them suitable for use as pesticides .
Antimicrobial Agents
Triazole and pyrazole derivatives have been used to create compounds with significant antimicrobial activity .
Antioxidant Agents
Some synthesized compounds containing pyrazole and triazole structures exhibit antioxidant properties which are valuable in various scientific applications .
Antifungal Agents
Derivatives of these compounds have been used in the synthesis of antifungal agents, showcasing their versatility in combating different types of fungal infections .
Mechanism of Action
Target of Action
The compound “1-[1-(1H-pyrazol-3-yl)ethyl]-1H-1,2,4-triazole” is a heterocyclic compound that contains both pyrazole and triazole rings . Pyrazole derivatives have been found to have a wide range of biological activities . .
Mode of Action
It is known that pyrazole derivatives can interact with multiple receptors, which can lead to a variety of biological effects . The specific interactions of this compound with its targets would depend on the specific structure and properties of the compound and the target.
Biochemical Pathways
Pyrazole derivatives have been found to have a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Pyrazole derivatives have been found to have a wide range of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[1-(1H-pyrazol-5-yl)ethyl]-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5/c1-6(7-2-3-9-11-7)12-5-8-4-10-12/h2-6H,1H3,(H,9,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUQYUICLZWLXOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NN1)N2C=NC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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